molecular formula C12H7N3O2S B15121429 2-(4-Nitrophenyl)thiazolo[5,4-b]pyridine CAS No. 121717-37-1

2-(4-Nitrophenyl)thiazolo[5,4-b]pyridine

Cat. No.: B15121429
CAS No.: 121717-37-1
M. Wt: 257.27 g/mol
InChI Key: HPGDIDBHGKDKHH-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)thiazolo[5,4-b]pyridine is a heterocyclic compound that combines a thiazole ring with a pyridine ring, substituted with a 4-nitrophenyl group. This compound is of significant interest due to its potential pharmacological activities and its role as a building block in the synthesis of various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenyl)thiazolo[5,4-b]pyridine typically involves the cyclization of thiazole derivatives with pyridine derivatives. One common method starts with the preparation of 1-(6-methoxypyridin-2-yl)-thiourea, which undergoes cyclization in the presence of lithium bromide and bromine in acetic acid to yield the target compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenyl)thiazolo[5,4-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be reduced to an amino group under suitable conditions.

    Substitution: The thiazole and pyridine rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogenation catalysts like palladium on carbon.

    Substitution: Reagents such as halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines) are used.

Major Products

The major products formed from these reactions include various substituted thiazolo[5,4-b]pyridine derivatives, which can exhibit different pharmacological properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenyl)thiazolo[5,4-b]pyridine involves its interaction with specific molecular targets. For instance, as a PI3K inhibitor, it binds to the kinase domain of the enzyme, preventing its activity and thereby inhibiting cancer cell growth. The compound’s structure allows it to form key hydrogen bonds with the active site of the enzyme, enhancing its inhibitory potency .

Comparison with Similar Compounds

Similar Compounds

    Thiazolo[4,5-b]pyridines: These compounds share a similar core structure but differ in the position of the thiazole and pyridine rings.

    Thiazolo[5,4-d]thiazoles: Another class of heterocyclic compounds with a similar thiazole ring but different connectivity.

Uniqueness

2-(4-Nitrophenyl)thiazolo[5,4-b]pyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness contributes to its specific biological activities and potential as a pharmacological agent .

Properties

CAS No.

121717-37-1

Molecular Formula

C12H7N3O2S

Molecular Weight

257.27 g/mol

IUPAC Name

2-(4-nitrophenyl)-[1,3]thiazolo[5,4-b]pyridine

InChI

InChI=1S/C12H7N3O2S/c16-15(17)9-5-3-8(4-6-9)11-14-10-2-1-7-13-12(10)18-11/h1-7H

InChI Key

HPGDIDBHGKDKHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)SC(=N2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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